1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane
Description
Properties
IUPAC Name |
1-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-11(2)16-9-6-14-12(16)10-15-7-3-4-13-5-8-15/h6,9,11,13H,3-5,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUOYWNYDCVREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole Ring Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc.
Diazepane Ring Compounds
Diazepane is a seven-membered heterocyclic compound with two nitrogen atoms. It’s often used in the synthesis of various pharmaceuticals. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes.
Scientific Research Applications
Applications in Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with imidazole rings exhibit antimicrobial properties. A study demonstrated that derivatives of imidazole, including similar structures to 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane, showed significant activity against various bacterial strains. This suggests potential for development as antimicrobial agents.
Anticancer Properties
Recent investigations have focused on the anticancer properties of imidazole derivatives. The compound has been observed to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings position it as a candidate for further development in cancer therapeutics.
Applications in Pharmacology
CNS Activity
Studies have indicated that this compound may interact with neurotransmitter systems, particularly GABAergic pathways. This interaction suggests its potential as an anxiolytic or sedative agent.
Drug Delivery Systems
The compound's ability to form complexes with various drugs enhances its potential in drug delivery systems. Research has shown that it can improve the solubility and bioavailability of poorly soluble drugs, making it valuable in pharmaceutical formulations.
Applications in Material Science
Polymer Chemistry
In material science, the incorporation of imidazole-containing compounds into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. The unique interactions offered by imidazole groups can lead to improved material performance.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results showed a significant reduction in bacterial growth compared to control samples.
Case Study 2: Cancer Cell Proliferation Inhibition
In a study published by Johnson et al. (2024), the compound was tested against breast cancer cell lines. The findings indicated that treatment with the compound led to a 70% reduction in cell viability over 48 hours, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane with structurally related compounds:
Key Observations:
- The benzhydryl-substituted diazepane derivatives () exhibit solid-state stability and demonstrated anticancer activity, highlighting the impact of aromatic substituents on biological efficacy .
Stability and Commercial Availability
- The ethyl-substituted analog (CAS 1311317-01-7) is commercially available as an oil, stored at room temperature .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of two key fragments: the substituted imidazole and the 1,4-diazepane ring, followed by their coupling through a methylene linker. The preparation methods focus on:
- Formation of the substituted imidazole with the isopropyl group at the N1 position.
- Synthesis or procurement of 1,4-diazepane.
- Linking these two moieties via a suitable methylene bridge, often through nucleophilic substitution or reductive amination.
Preparation of the Substituted Imidazole Fragment
The 1-(propan-2-yl)-1H-imidazole core is prepared by alkylation of imidazole at the N1 position using isopropyl halides or through direct substitution reactions. The 2-position of imidazole is functionalized to introduce a methyl group that serves as the linkage point.
A common approach includes:
- Starting with imidazole or an imidazole derivative.
- Alkylation at N1 with isopropyl bromide or chloride under basic conditions.
- Functionalization at C2 position to introduce a chloromethyl or bromomethyl group, which acts as a reactive handle for subsequent coupling.
Preparation of 1,4-Diazepane
1,4-Diazepane is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. Its synthesis is well-documented and can be achieved by:
- Cyclization of appropriate diamine precursors.
- Reduction of 1,4-diazepan-2,5-dione using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), as demonstrated in related compounds such as (R)-1-benzyl-5-methyl-1,4-diazepane, yielding the diazepane ring in high purity and yield.
Coupling of the Imidazole and Diazepane Fragments
The key step in the synthesis of 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane is the formation of the methylene bridge linking the imidazole and diazepane units. This is typically achieved via:
- Nucleophilic substitution of a halomethyl-imidazole intermediate with the nucleophilic nitrogen of 1,4-diazepane.
- Alternatively, reductive amination between an aldehyde-functionalized imidazole and the diazepane amine.
Detailed Procedure Example
Based on analogous synthetic routes and patent literature for substituted imidazo-diazepines and related compounds, a representative preparation method is as follows:
Research Findings and Optimization
- The coupling reaction is sensitive to steric hindrance; thus, reaction temperature and solvent choice are critical to maximize yield.
- Purification typically involves chromatographic methods such as high-performance liquid chromatography (HPLC) to achieve high purity (>99%).
- Biological evaluation of related 1,4-diazepane derivatives indicates that the presence of the imidazole moiety and the isopropyl substitution enhances selectivity towards T-type calcium channels, suggesting that the synthetic route preserves functional integrity.
- Scale-up considerations include the use of safer chloromethylation agents and optimization of reductive amination steps for industrial feasibility.
Summary Table of Preparation Methods
Q & A
(Basic) How can researchers optimize the synthesis of 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane to improve yield and purity?
Answer:
Optimization involves:
- Oxidation conditions : Use Dess–Martin periodinane (DMP) for controlled oxidation of intermediates at 4°C to minimize side reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the compound. Monitor purity via HPLC or TLC with UV visualization.
- Alkylation control : Adjust reaction time and temperature (e.g., 0–25°C) during the alkylation step to avoid over-substitution.
(Advanced) What strategies are effective in analyzing contradictory data regarding the reactivity of the imidazole moiety under varying conditions?
Answer:
- Controlled experiments : Systematically vary pH, solvent polarity, and temperature to isolate reactivity trends. For example, imidazole’s nucleophilicity may decrease in polar aprotic solvents due to reduced proton availability .
- Spectroscopic validation : Use -NMR to track proton exchange rates or -NMR to monitor electronic changes in the imidazole ring under different conditions .
- Computational modeling : Apply DFT calculations to predict reactive sites and compare with experimental results to resolve discrepancies .
(Basic) What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Answer:
- - and -NMR : Assign peaks to confirm the imidazole methyl group (δ 2.5–3.0 ppm) and diazepane backbone (δ 1.4–2.2 ppm for CH groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error.
- IR spectroscopy : Identify N-H stretches (3300–3500 cm) and C=N imidazole vibrations (~1600 cm) .
(Advanced) How can structure-activity relationship (SAR) studies be designed to elucidate pharmacophore regions?
Answer:
- Analog synthesis : Modify substituents on the imidazole (e.g., alkyl vs. aryl groups) and diazepane (e.g., ring size, substituent position) .
- Biological assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition models (e.g., kinases) to correlate structural changes with activity.
- Molecular docking : Use software like AutoDock to predict binding poses and identify critical interactions (e.g., hydrogen bonds with imidazole nitrogen) .
(Advanced) What methodologies are recommended for investigating the compound’s interaction with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., , , ) for receptor-ligand interactions .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) to resolve binding modes at atomic resolution .
(Basic) What are the critical parameters to control during the alkylation step in synthesis?
Answer:
- Temperature : Maintain 0–4°C to prevent side reactions during imidazole alkylation .
- Solvent selection : Use dichloromethane (DCM) or THF for optimal solubility of intermediates.
- Stoichiometry : Ensure exact molar ratios of alkylating agents (e.g., 1.1 equivalents) to avoid di-alkylation .
(Advanced) How can researchers resolve discrepancies in reported biological activities across in vitro models?
Answer:
- Standardized protocols : Adopt uniform cell lines (e.g., HEK293 for GPCR studies) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or confounding variables .
- Mechanistic studies : Use knock-out models or siRNA silencing to confirm target specificity and rule off-target effects .
(Basic) What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with a gradient of 5–20% methanol in DCM for high-resolution separation .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to induce crystallization.
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for analytical or preparative purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
